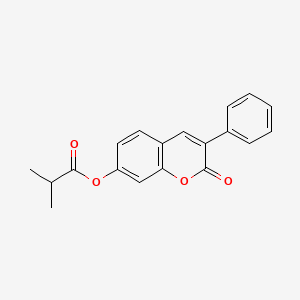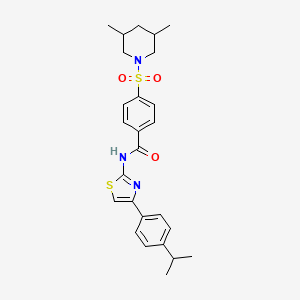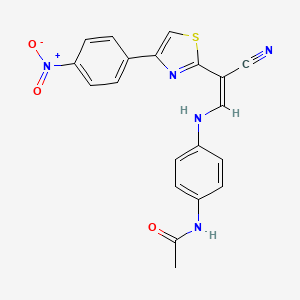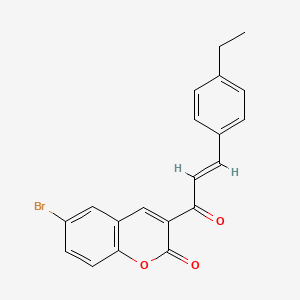![molecular formula C15H18FN3O4S2 B2417111 3-(4-{[(2-Fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one CAS No. 942704-46-3](/img/structure/B2417111.png)
3-(4-{[(2-Fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-{[(2-Fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythiolan-1-one is a useful research compound. Its molecular formula is C15H18FN3O4S2 and its molecular weight is 387.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonated Polymers for Fuel Cell Applications
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized and shown promise for fuel-cell applications. These polymers exhibit high proton conductivity, comparable to that of Nafion membranes, and improved mechanical properties, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Activity
A precursor compound, 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has been used to synthesize new sulfonamides and carbamates, demonstrating potent antimicrobial activity. This suggests that compounds incorporating the sulfonamide group could be effective in antimicrobial applications (Janakiramudu et al., 2017).
Hydrogel Modification for Medical Applications
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide, have shown increased thermal stability and promising biological activities. These modified hydrogels could have potential in medical applications, such as drug delivery systems or tissue engineering (Aly & El-Mohdy, 2015).
Synthesis of Schiff Bases for Antimicrobial Use
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile indicates that these compounds have excellent antimicrobial activity. This showcases the utility of incorporating fluoro- and sulfone-based groups into compounds for the development of new antimicrobial agents (Puthran et al., 2019).
Proton Exchange Membranes
Comb-shaped poly(arylene ether sulfone)s have been developed for use as proton exchange membranes in fuel cells. These membranes exhibit high proton conductivity and good mechanical stability, highlighting the importance of sulfone and fluoro groups in creating materials for energy applications (Kim, Robertson, & Guiver, 2008).
properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(2-fluorophenyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S2/c1-10-15(25(22,23)18-14-6-4-3-5-13(14)16)11(2)19(17-10)12-7-8-24(20,21)9-12/h3-6,12,18H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATZOCBVAMXCBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)


![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)
![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)
![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/no-structure.png)



